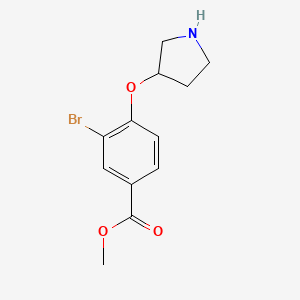

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester

Description

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester is an organic compound that features a bromine atom, a pyrrolidine ring, and a benzoic acid methyl ester group

Properties

IUPAC Name |

methyl 3-bromo-4-pyrrolidin-3-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-16-12(15)8-2-3-11(10(13)6-8)17-9-4-5-14-7-9/h2-3,6,9,14H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZXTLFANOKCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2CCNC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester typically involves the following steps:

Esterification: Conversion of the carboxylic acid group to a methyl ester.

Pyrrolidinylation: Attachment of the pyrrolidine ring to the benzoic acid derivative.

These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions and Products:

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | HCl/H₂SO₄, H₂O/EtOH | 3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid | 85–90% | |

| Basic hydrolysis | NaOH/KOH, H₂O/MeOH | 3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid | 88–92% |

The reaction proceeds via nucleophilic attack at the carbonyl carbon, with the ester group acting as an electrophilic site. Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate the nucleophile (water or hydroxide).

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine atom at the 3-position participates in nucleophilic substitution reactions due to electron-withdrawing effects from the adjacent ester and ether groups.

Key Substitution Reactions:

The reaction follows an SₙAr mechanism , where electron-deficient aromatic rings facilitate nucleophilic attack. Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .

Cross-Coupling Reactions (Suzuki-Miyaura)

The bromine atom enables palladium-catalyzed cross-coupling with arylboronic acids, forming biaryl derivatives.

Example Reaction:

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃

-

Solvent: DME/H₂O (3:1)

-

Temperature: 80°C, 12 hours

This reaction is critical for introducing aryl groups into the structure, expanding utility in pharmaceutical intermediates .

Ether Bond Cleavage

The pyrrolidin-3-yloxy group can undergo acid-catalyzed cleavage under harsh conditions.

Reaction Pathway:

Conditions:

-

Reagent: Concentrated HCl

-

Temperature: 100°C, 6–8 hours

-

Yield: 70–75%

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by chloride or water.

Pyrrolidine Ring Functionalization

The pyrrolidine moiety undergoes N-alkylation or ring-opening under specific conditions:

N-Alkylation exploits the nucleophilic nitrogen in pyrrolidine, while oxidation with peracids (e.g., mCPBA) forms hydroxylated derivatives .

Scientific Research Applications

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The pyrrolidine ring may play a crucial role in binding to receptors or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid: Lacks the methyl ester group.

4-(Pyrrolidin-3-yloxy)benzoic acid methyl ester: Lacks the bromine atom.

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid ethyl ester: Has an ethyl ester group instead of a methyl ester.

Uniqueness

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester is unique due to the combination of its bromine atom, pyrrolidine ring, and methyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester is an organic compound notable for its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom , a pyrrolidine ring , and a benzoic acid methyl ester group . This unique structure contributes to its biological activity, as the pyrrolidine moiety can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrrolidine ring facilitates binding to receptors or enzymes, potentially influencing their activity. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. For instance, compounds with bromine substitutions have been associated with increased cytotoxicity against various cancer cell lines .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as metalloproteases and endothelin-converting enzymes. These enzymes are linked to conditions like hypertension and cancer progression .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antitumor Activity : A study demonstrated that a brominated analog showed significant inhibitory effects on tumor growth in xenograft models. The compound induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

- Enzyme Interaction : Research indicated that this compound could effectively bind to the active sites of metalloproteases, leading to reduced enzyme activity and subsequent therapeutic effects in models of heart disease .

- Cytotoxic Effects : In vitro assays revealed that the compound exhibited strong cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Q & A

Q. What are the critical parameters for optimizing the bromination step during synthesis?

The bromination of the precursor (e.g., 3-amino-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester) requires precise control of temperature (0°C), stoichiometry of NaNO₂ and HBr for diazotization, and catalytic CuBr to facilitate bromide substitution. Excess HBr ensures protonation of intermediates, while slow reagent addition minimizes side reactions. Post-reaction neutralization with NaHCO₃ and extraction protocols are critical for yield .

Q. Which spectroscopic techniques confirm the ester and bromine functional groups?

- ¹H NMR : The ester methyl group appears as a singlet near δ 3.8–4.0 ppm. Bromine’s deshielding effect shifts adjacent aromatic protons downfield (e.g., δ 7.5–8.0 ppm).

- FTIR : Ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹.

- HRMS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₃H₁₅BrNO₃: ~328.02) .

Q. How is silica gel chromatography applied to purify this compound?

Post-Suzuki coupling, impurities (e.g., unreacted boronic acid or palladium residues) are removed using silica gel with ethyl acetate/hexane (1:5). TLC (Rf ~0.3–0.5) monitors fractions. Drying with MgSO₄ and rotary evaporation yield the pure product .

Advanced Questions

Q. What mechanistic role does CuBr play in bromination?

CuBr acts as a bromide source and catalyst in a Sandmeyer-type reaction. The diazonium intermediate (formed via NaNO₂/HBr) undergoes radical-mediated bromination, where Cu(I) facilitates bromide transfer to the aromatic ring. Side reactions (e.g., deamination) are minimized by maintaining low temperatures .

Q. How can computational modeling predict electronic effects of the pyrrolidinyloxy group?

Density Functional Theory (DFT) calculates electron density distribution, HOMO-LUMO gaps, and electrostatic potential maps. For example, the pyrrolidine oxygen’s lone pairs donate electron density to the aromatic ring, activating specific positions for electrophilic substitution. Comparisons with fluorinated analogs (e.g., 3-fluoro-4-(trifluoromethyl)benzoic acid derivatives) highlight substituent electronic effects .

Q. What strategies resolve contradictions in reported Suzuki coupling yields?

Discrepancies may arise from:

- Catalyst loading : Optimal Pd(OAc)₂/triphenylphosphine ratios (e.g., 1:2.5 mol%) .

- Solvent choice : Polar aprotic solvents (DMF) enhance boronic acid solubility.

- Oxygen sensitivity : Degassed solvents improve catalyst longevity. Validate protocols using control reactions and HRMS to confirm product identity .

Q. How does the pyrrolidine moiety influence bioavailability in drug design?

The pyrrolidine ring enhances solubility via nitrogen hydrogen bonding and modulates logP values. Structural modifications (e.g., N-alkylation or hydroxylation) improve metabolic stability. In vitro assays (e.g., Caco-2 permeability) assess absorption, guided by NMR and LC-MS purity checks .

Methodological Troubleshooting

Q. Why do NMR spectra show unexpected splitting patterns?

- Dynamic effects : Restricted rotation of the pyrrolidine ring causes splitting (e.g., diastereotopic protons).

- Impurities : Residual solvents (e.g., DMF) or water peaks may overlap. Dry samples thoroughly and use deuterated solvents .

Q. How to address low yields in the final coupling step?

- Stoichiometry : Ensure boronic acid is in excess (1.2–1.5 equiv).

- Catalyst activation : Pre-mix Pd(OAc)₂ and PPh₃ to form active Pd(0).

- Temperature : Prolonged heating (>120°C) degrades sensitive groups; monitor via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.